molecular formula C8H18Cl2N2O2 B1448399 3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride CAS No. 1461706-52-4

3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride

Cat. No.: B1448399
CAS No.: 1461706-52-4
M. Wt: 245.14 g/mol
InChI Key: XJKSUBFJWRRQLU-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride undergoes several types of chemical reactions due to the presence of amine and carboxylic acid groups:

Common reagents used in these reactions include alcohols, amines, and bases. The major products formed from these reactions are esters, amides, and various salts.

Comparison with Similar Compounds

3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride can be compared with other similar compounds such as:

These compounds share similar functional groups but differ in their structural arrangement, which can lead to different chemical and biological properties .

Biological Activity

3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride is a chemical compound recognized for its significant biological activity, particularly as a selective antagonist for metabotropic glutamate receptors (mGluR). It is an active metabolite of piperaquine, primarily utilized in antimalarial therapies. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.

  • Molecular Formula : C₈H₁₈Cl₂N₂O₂
  • Molecular Weight : 245.15 g/mol
  • Structure : The compound features a propanoic acid backbone attached to a piperidine ring, which is substituted with an amino group.

This compound acts primarily as an antagonist at mGluR2/3 receptors. These receptors play a crucial role in modulating neurotransmitter release and neuronal excitability, indicating potential applications in treating neurological disorders such as anxiety and depression. The compound's ability to influence synaptic plasticity and enhance waking states further supports its therapeutic relevance in sleep disorders.

Neurotransmitter Modulation

Research has demonstrated that this compound significantly modulates glutamatergic signaling. By influencing neurotransmission, it may help in regulating conditions associated with synaptic dysfunctions. For instance, studies have shown that it can stimulate waking and enhance electroencephalogram (EEG) power, suggesting its utility in cognitive enhancement therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Reduction Reactions : Utilizing lithium aluminum hydride in solvents like tetrahydrofuran.
  • Amine Coupling : Employing standard coupling techniques to attach the amino group to the piperidine structure.

These methods have been optimized for high yield and enantiomeric purity, making them suitable for large-scale pharmaceutical production .

Interaction Studies

Recent studies have highlighted the compound's interaction with neurotransmitter systems:

  • Glutamate Receptors : As an antagonist at mGluR2/3, it has been shown to influence synaptic plasticity and neuronal excitability.
  • Potential Applications : Its modulation of glutamatergic signaling positions it as a candidate for further exploration in treating anxiety and depression .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals unique features that set this compound apart:

Compound NameStructure TypeUnique Features
4-AminopiperidinePipedine derivativeBuilding block in synthesis
LY341495mGluR antagonistSelective action on mGluR2/3
N-Methyl-D-aspartateNMDA receptor agonistCritical for synaptic plasticity
3-(3-Aminopiperidin-1-yl)propanoic acid dihydrochlorideStructural isomerDifferent receptor interaction profile

This table illustrates the distinct pharmacological profiles of these compounds, emphasizing the unique role of this compound in drug development .

Properties

IUPAC Name

3-(4-aminopiperidin-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c9-7-1-4-10(5-2-7)6-3-8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKSUBFJWRRQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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